Superior Affinity Chromatography Performance: Up to 1059-Fold Purification of Lactoperoxidase
When employed as an affinity ligand for the purification of lactoperoxidase (LPO), 5-amino-2-methylbenzenesulfonamide demonstrates markedly superior performance compared to its closest structural analog, 2-chloro-4-sulfamoylaniline. In bovine milk, 5-amino-2-methylbenzenesulfonamide achieved a purification factor of 1059.37-fold, while 2-chloro-4-sulfamoylaniline achieved only 453.12-fold under identical experimental conditions [1]. This trend was consistently observed across multiple milk sources, with 5-amino-2-methylbenzenesulfonamide yielding purification factors of 509.09-fold in buffalo, 232.55-fold in cow, and 161.90-fold in goat milk [1].
| Evidence Dimension | Lactoperoxidase (LPO) Purification Factor (Affinity Chromatography) |
|---|---|
| Target Compound Data | 1059.37-fold (Bovine), 509.09-fold (Buffalo), 232.55-fold (Cow), 161.90-fold (Goat) |
| Comparator Or Baseline | 2-Chloro-4-sulfamoylaniline: 453.12-fold (Bovine), 151.86-fold (Buffalo), 869.00-fold (Cow), 447.57-fold (Goat) |
| Quantified Difference | For bovine milk, the purification factor is 2.34x higher. For buffalo milk, it is 3.35x higher. |
| Conditions | Affinity chromatography using cyanogen bromide-activated Sepharose 4B matrix coupled with each competitive inhibitor, as described by Köksal et al. (2017). |
Why This Matters
This quantitative superiority in purification efficiency directly reduces the cost and complexity of isolating high-value enzymes, making it the preferred choice for biochemical reagent development and industrial enzyme production.
- [1] Köksal, Z., Usanmaz, H. K., Bayrak, S., Ozdemir, H. Improved chromatographic method for purification of lactoperoxidase from different milk sources. Preparative Biochemistry and Biotechnology. 2017; 47(2):129-136. View Source
